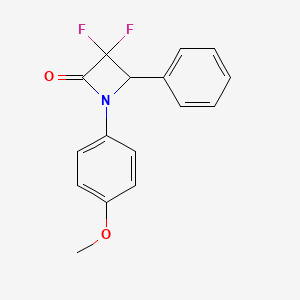
1-(2-Bromophenyl)ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromophenyl)ethane-1-thiol is an organic compound with the molecular formula C8H9BrS It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethane-1-thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)ethane-1-thiol can be synthesized through several methods. One common approach involves the lithium-halogen exchange reaction. In this method, 2-bromophenyl ethane is treated with n-butyllithium (n-BuLi) at low temperatures, typically around -84°C, followed by the addition of sulfur to introduce the thiol group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)ethane-1-thiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents in the presence of catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Phenol derivatives.
Oxidation: Disulfides or sulfonic acids.
Reduction: Ethane-1-thiol derivatives.
Scientific Research Applications
1-(2-Bromophenyl)ethane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)ethane-1-thiol involves its reactivity with nucleophiles and electrophiles. The bromine atom can be displaced by nucleophiles, while the thiol group can form covalent bonds with electrophilic centers. These interactions are crucial in various chemical and biological processes .
Comparison with Similar Compounds
1-(4-Bromophenyl)ethane-1-thiol: Similar structure but with the bromine atom at the para position.
1-(2-Chlorophenyl)ethane-1-thiol: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromophenyl)ethane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
Uniqueness: The combination of these functional groups allows for diverse chemical transformations and interactions with biological molecules .
Properties
Molecular Formula |
C8H9BrS |
|---|---|
Molecular Weight |
217.13 g/mol |
IUPAC Name |
1-(2-bromophenyl)ethanethiol |
InChI |
InChI=1S/C8H9BrS/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 |
InChI Key |
NYXXUCFWWDLZCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Br)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



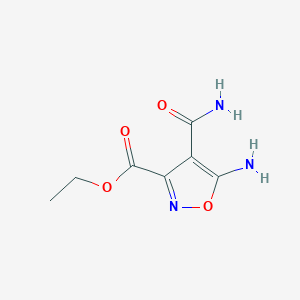
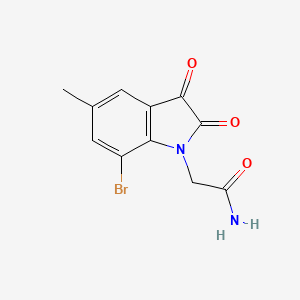
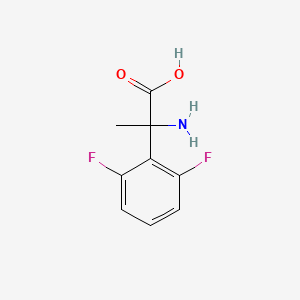

![2-{3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]phenyl}imidazo[1,2-a]pyridine](/img/structure/B12118455.png)
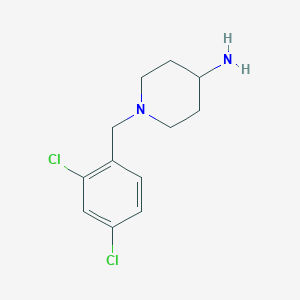
![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbohydrazide](/img/structure/B12118463.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (3-methylphenoxy)acetate](/img/structure/B12118469.png)
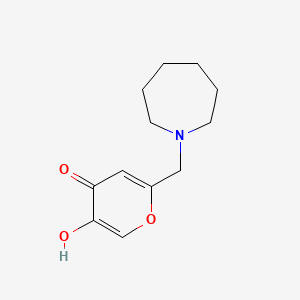
![1-[4-(3-Chloro-4-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B12118485.png)

